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Introduction
Rhodium-catalyzed asymmetric alkynylation has emerged as a powerful and atom-economical

method for the synthesis of chiral alkynes, which are valuable building blocks in medicinal

chemistry and materials science. The use of (triisopropylsilyl)acetylene (TIPS-acetylene) as

the alkyne source is particularly advantageous due to the bulky triisopropylsilyl protecting

group. This group not only enhances the stability and handling of the acetylene but also plays a

crucial role in achieving high levels of enantioselectivity in various transformations. This

document provides detailed application notes and protocols for the rhodium-catalyzed

asymmetric alkynylation of α,β-unsaturated ketones, nitroalkenes, and the asymmetric ring-

opening of meso-azabenzonorbornadienes.

Key Features
High Enantioselectivity: The combination of a rhodium catalyst with chiral phosphine ligands,

notably (R)-DTBM-segphos, consistently delivers products with high enantiomeric excess

(ee).

Broad Substrate Scope: This methodology is applicable to a range of substrates, including

acyclic and cyclic enones, various substituted nitroalkenes, and functionalized
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azabenzonorbornadienes.

Versatile Protecting Group: The TIPS group can be readily removed under mild conditions,

typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to afford the

terminal alkyne without compromising the stereochemical integrity of the product.[1]

Applications in Drug Development
The chiral propargylamines and β-alkynyl carbonyl compounds synthesized through these

methods are versatile intermediates. The alkyne moiety can be further elaborated through

various transformations, including click chemistry, Sonogashira coupling, and reduction to

alkanes or alkenes, providing access to a diverse array of complex chiral molecules with

potential biological activity.

Data Presentation
Table 1: Rhodium-Catalyzed Asymmetric Conjugate
Alkynylation of α,β-Unsaturated Ketones

Entry
Substrate
(Enone)

Product Yield (%) ee (%)

1
1-Phenyl-2-

buten-1-one
β-alkynylketone 94 91

2

1-(Naphthalen-2-

yl)prop-2-en-1-

one

β-alkynylketone 95 92

3

1-(Thiophen-2-

yl)prop-2-en-1-

one

β-alkynylketone 93 91

4

1-

Cyclohexylprop-

2-en-1-one

β-alkynylketone 90 95

5
(E)-4-Phenylbut-

3-en-2-one
β-alkynylketone 96 93
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Reaction Conditions: Enone (0.2 mmol), (triisopropylsilyl)acetylene (0.3 mmol), [Rh(OAc)

(C₂H₄)₂]₂ (2.5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C, 12 h.

Table 2: Rhodium-Catalyzed Asymmetric Conjugate
Alkynylation of Nitroalkenes

Entry
Substrate
(Nitroalkene)

Product Yield (%) ee (%)

1 β-Nitrostyrene

β-

alkynylnitroalkan

e

94 97

2
1-(2-Naphthyl)-2-

nitroethene

β-

alkynylnitroalkan

e

92 98

3

1-(4-

Chlorophenyl)-2-

nitroethene

β-

alkynylnitroalkan

e

95 97

4

1-(3-

Methoxyphenyl)-

2-nitroethene

β-

alkynylnitroalkan

e

93 96

5
(E)-1-Nitro-4-

phenylbut-1-ene

β-

alkynylnitroalkan

e

88 95

Reaction Conditions: Nitroalkene (0.2 mmol), (triisopropylsilyl)acetylene (0.4 mmol),

[Rh(OAc)(C₂H₄)₂]₂ (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C,

12 h.[2]

Table 3: Rhodium-Catalyzed Asymmetric Ring-Opening
Alkynylation of meso-Azabenzonorbornadienes
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Entry
Substrate
(Azabenzonor
bornadiene)

Product Yield (%) ee (%)

1

N-Tosyl-

azabenzonorbor

nadiene

2-alkynyl-1-

aminodihydronap

hthalene

93 99

2

N-Tosyl-5-

methyl-

azabenzonorbor

nadiene

2-alkynyl-1-

aminodihydronap

hthalene

94 99

3

N-Tosyl-5-

methoxy-

azabenzonorbor

nadiene

2-alkynyl-1-

aminodihydronap

hthalene

91 99

4

N-Tosyl-5-fluoro-

azabenzonorbor

nadiene

2-alkynyl-1-

aminodihydronap

hthalene

90 99

5

N-Tosyl-5-bromo-

azabenzonorbor

nadiene

2-alkynyl-1-

aminodihydronap

hthalene

83 98

Reaction Conditions: Azabenzonorbornadiene (0.4 mmol), (triisopropylsilyl)acetylene (0.2

mmol), [Rh(OAc)(C₂H₄)₂]₂ (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL),

80 °C, 12 h.[1]

Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric
Conjugate Alkynylation of α,β-Unsaturated Ketones
Materials:

Rhodium precursor: [Rh(OAc)(C₂H₄)₂]₂

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1226034?utm_src=pdf-body
https://datapdf.com/rhodium-catalyzed-asymmetric-ring-opening-alkynylation-of.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chiral ligand: (R)-DTBM-segphos

Substrate: α,β-Unsaturated ketone

Reagent: (Triisopropylsilyl)acetylene

Solvent: Anhydrous 1,4-dioxane

Inert gas: Argon or Nitrogen

Protocol:

To an oven-dried Schlenk tube under an inert atmosphere, add [Rh(OAc)(C₂H₄)₂]₂ (0.005

mmol, 2.5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

Add anhydrous 1,4-dioxane (0.2 mL) and stir the mixture at room temperature for 10 minutes

to allow for catalyst pre-formation.

Add the α,β-unsaturated ketone (0.2 mmol, 1.0 equiv) to the catalyst mixture.

Add (triisopropylsilyl)acetylene (0.3 mmol, 1.5 equiv) to the reaction mixture.

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired β-

alkynylketone.

Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Rhodium-Catalyzed Asymmetric
Conjugate Alkynylation of Nitroalkenes
Materials:

Rhodium precursor: [Rh(OAc)(C₂H₄)₂]₂
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Chiral ligand: (R)-DTBM-segphos

Substrate: Nitroalkene

Reagent: (Triisopropylsilyl)acetylene

Solvent: Anhydrous 1,4-dioxane

Inert gas: Argon or Nitrogen

Protocol:

In an oven-dried Schlenk tube under an inert atmosphere, combine [Rh(OAc)(C₂H₄)₂]₂ (0.01

mmol, 5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

Add anhydrous 1,4-dioxane (0.2 mL) and stir for 10 minutes at room temperature.

Add the nitroalkene (0.2 mmol, 1.0 equiv) followed by (triisopropylsilyl)acetylene (0.4

mmol, 2.0 equiv).

Seal the tube and place it in a preheated oil bath at 80 °C for 12 hours.

Cool the reaction to room temperature and remove the solvent in vacuo.

The crude product is purified by flash chromatography on silica gel to yield the β-

alkynylnitroalkane.

The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for Rhodium-Catalyzed Asymmetric
Ring-Opening of meso-Azabenzonorbornadienes
Materials:

Rhodium precursor: [Rh(OAc)(C₂H₄)₂]₂

Chiral ligand: (R)-DTBM-segphos
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Substrate: meso-Azabenzonorbornadiene

Reagent: (Triisopropylsilyl)acetylene

Solvent: Anhydrous 1,4-dioxane

Inert gas: Argon or Nitrogen

Protocol:

To a Schlenk tube under an inert atmosphere, add [Rh(OAc)(C₂H₄)₂]₂ (0.01 mmol, 5 mol %

Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).

Add anhydrous 1,4-dioxane (0.2 mL) and stir the resulting solution at room temperature for

10 minutes.

Add the meso-azabenzonorbornadiene (0.4 mmol, 2.0 equiv) and

(triisopropylsilyl)acetylene (0.2 mmol, 1.0 equiv).

Seal the tube and heat the mixture at 80 °C for 12 hours.

After cooling, concentrate the mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to obtain the desired 2-

alkynyl-1-aminodihydronaphthalene.

Determine the enantiomeric excess by chiral HPLC analysis.[1]

Visualization of Reaction Mechanisms and
Workflows
Proposed Catalytic Cycle for Rhodium-Catalyzed
Asymmetric Conjugate Alkynylation
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Caption: Proposed catalytic cycle for the conjugate alkynylation.

General Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1226034?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Catalyst:
[Rh(OAc)(C2H4)2]2 + (R)-DTBM-segphos

in 1,4-dioxane under Argon

Add Substrate (Enone/Nitroalkene/
Azabenzonorbornadiene)

and TIPS-acetylene

Heat Reaction Mixture
(e.g., 80 °C, 12 h)

Cool to RT and Concentrate

Purify by Flash Column
Chromatography

Characterize Product and
Determine ee by Chiral HPLC

End

Click to download full resolution via product page

Caption: General workflow for the asymmetric alkynylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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